3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine
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Overview
Description
3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is a heterocyclic compound that belongs to the class of triazolo-diazepines This compound is characterized by its unique structure, which includes a triazole ring fused to a diazepine ring, with a pyridin-3-yloxy methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine can be achieved through a multi-step reaction sequence. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, the late-stage functionalization of triazolo pyridine further demonstrates its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to various biological targets.
Mechanism of Action
The mechanism of action of 3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole ring structure but differs in the attached functional groups.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: Another triazolo-diazepine compound with a different ring fusion pattern.
Uniqueness
3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is unique due to its specific combination of a triazole ring fused to a diazepine ring with a pyridin-3-yloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(pyridin-3-yloxymethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-10(7-13-4-1)18-9-11-12-8-14-5-2-6-17(12)16-15-11/h1,3-4,7,14H,2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRKIQASYOLIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(N=NN2C1)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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